molecular formula C12H8ClFN4O B14226525 6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-80-8

6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14226525
CAS No.: 596825-80-8
M. Wt: 278.67 g/mol
InChI Key: BANCTYPQXBMTGQ-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The presence of chloro, fluoro, and methoxy substituents on the phenyl ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate hydrazine derivatives with substituted phenyl hydrazines. One common method includes the reaction of 4-fluoro-3-methoxybenzohydrazide with 6-chloropyridazine-3-carboxylic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyridazines with various functional groups.

Scientific Research Applications

6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of chloro, fluoro, and methoxy groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the 4-fluoro-3-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution pattern enhances its potential as a pharmacologically active compound compared to other triazolopyridazines.

Properties

CAS No.

596825-80-8

Molecular Formula

C12H8ClFN4O

Molecular Weight

278.67 g/mol

IUPAC Name

6-chloro-3-(4-fluoro-3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H8ClFN4O/c1-19-9-6-7(2-3-8(9)14)12-16-15-11-5-4-10(13)17-18(11)12/h2-6H,1H3

InChI Key

BANCTYPQXBMTGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN=C3N2N=C(C=C3)Cl)F

Origin of Product

United States

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